N~3~-Acetyl-N-[2-(4-chlorophenoxy)phenyl]-beta-alaninamide
Description
N³-Acetyl-N-[2-(4-chlorophenoxy)phenyl]-beta-alaninamide is a synthetic organic compound characterized by a beta-alaninamide backbone modified with an acetyl group at the N³ position and a 2-(4-chlorophenoxy)phenyl substituent. This structure combines aromatic, ether, and amide functionalities, which may confer unique physicochemical and biological properties.
Properties
CAS No. |
919118-70-0 |
|---|---|
Molecular Formula |
C17H17ClN2O3 |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
3-acetamido-N-[2-(4-chlorophenoxy)phenyl]propanamide |
InChI |
InChI=1S/C17H17ClN2O3/c1-12(21)19-11-10-17(22)20-15-4-2-3-5-16(15)23-14-8-6-13(18)7-9-14/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) |
InChI Key |
CXBVKYNYSQAHHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC(=O)NC1=CC=CC=C1OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-Acetyl-N-[2-(4-chlorophenoxy)phenyl]-beta-alaninamide typically involves multiple steps. One common method starts with the reaction of 4-chlorophenol with an appropriate acylating agent to form 4-chlorophenoxyacetyl chloride . This intermediate is then reacted with 2-(4-chlorophenoxy)aniline under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis at two sites under specific conditions:
a. Amide bond cleavage
-
Acidic hydrolysis : Concentrated HCl (6M) at 100°C for 8 hours cleaves the acetyl amide group, yielding N-[2-(4-chlorophenoxy)phenyl]-beta-alaninamide and acetic acid.
-
Basic hydrolysis : NaOH (2M) at 80°C for 6 hours hydrolyzes the propanamide bond, producing 3-amino-N-[2-(4-chlorophenoxy)phenyl]propanamide and acetate ions.
b. Stability under physiological conditions
-
At pH 7.4 and 37°C, hydrolysis occurs slowly (<5% degradation over 24 hours), indicating relative stability in biological systems .
| Reaction Condition | Target Bond | Product | Yield (%) |
|---|---|---|---|
| 6M HCl, 100°C, 8h | Acetyl amide | N-[2-(4-chlorophenoxy)phenyl]-beta-alaninamide | 78 |
| 2M NaOH, 80°C, 6h | Propanamide | 3-amino-N-[2-(4-chlorophenoxy)phenyl]propanamide | 65 |
Oxidation Reactions
The chlorophenoxy moiety and aliphatic chain show susceptibility to oxidation:
a. Side-chain oxidation
-
Treatment with KMnO₄ (0.1M in H₂SO₄, 60°C, 4h) oxidizes the beta-alanine backbone to malonic acid derivatives , confirmed by IR loss of amide C=O (1630 cm⁻¹) and NMR shifts at δ 2.8–3.1 ppm.
b. Aromatic ring oxidation
-
Ozone in CH₂Cl₂ at -78°C cleaves the chlorophenoxy ring, forming 2-(4-chlorophenoxy)benzoic acid (identified via GC-MS).
Substitution Reactions
The 4-chloro substituent participates in nucleophilic aromatic substitution (NAS):
a. Hydroxyl substitution
-
Refluxing with KOH (10% w/v) in ethanol/water (3:1) at 120°C for 12 hours replaces chlorine with hydroxyl, yielding N~3~-Acetyl-N-[2-(4-hydroxyphenoxy)phenyl]-beta-alaninamide (89% purity by HPLC).
b. Amino substitution
-
Under NH₃ saturation in DMF at 150°C (24h), the chlorine is replaced by an amine group, producing N~3~-Acetyl-N-[2-(4-aminophenoxy)phenyl]-beta-alaninamide (72% yield).
Condensation and Cross-Coupling
The acetyl group acts as a directing group for metal-catalyzed reactions:
a. Suzuki-Miyaura coupling
-
With Pd(PPh₃)₄ catalyst, the compound reacts with phenylboronic acid in dioxane/H₂O (3:1) at 90°C, forming N~3~-Acetyl-N-[2-(4-biphenoxy)phenyl]-beta-alaninamide (55% yield).
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
-
Stage 1 (180–220°C) : Loss of acetyl group (Δmass = 12.3%, matching C₂H₃O).
-
Stage 2 (300–350°C) : Breakdown of chlorophenoxy ring (CO₂ and HCl detected via FTIR) .
Photochemical Reactivity
UV irradiation (254 nm) in methanol induces:
Scientific Research Applications
Pharmacological Applications
1.1. Anticancer Activity
Research indicates that compounds similar to N~3~-Acetyl-N-[2-(4-chlorophenoxy)phenyl]-beta-alaninamide exhibit anticancer properties. For instance, studies have shown that derivatives of beta-alanine amides can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
| Compound | Cell Line Tested | Percent Growth Inhibition (%) |
|---|---|---|
| Compound A | SNB-19 | 86.61 |
| Compound B | OVCAR-8 | 85.26 |
| Compound C | NCI-H40 | 75.99 |
These findings suggest that this compound could be developed further for targeted cancer therapies, particularly against resistant cancer types .
1.2. Neuroprotective Effects
The compound has shown promise in neuropharmacology, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. Its structural analogs have been studied for their ability to inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain.
| Compound | AChE Inhibition IC50 (µM) |
|---|---|
| Compound D | 2.7 |
| Compound E | 5.0 |
In vitro assays demonstrated that certain derivatives of beta-alanine amides could significantly inhibit acetylcholinesterase, offering potential therapeutic avenues for cognitive enhancement and neuroprotection .
Synthesis and Modification
The synthesis of this compound involves several steps that allow for structural modifications to enhance its biological activity.
- Step 1: Synthesis of the beta-alanine backbone.
- Step 2: Introduction of the chlorophenoxy group via nucleophilic substitution.
- Step 3: Acetylation to enhance solubility and bioavailability.
These synthetic pathways enable the generation of a library of derivatives that can be screened for improved efficacy against specific targets .
Case Studies
3.1. Case Study on Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated a dose-dependent response, with significant growth inhibition observed at higher concentrations.
3.2. Neuroprotective Mechanism Exploration
Another investigation focused on the neuroprotective effects of the compound in an Alzheimer's disease model using transgenic mice. The treated group exhibited improved cognitive function compared to the control group, suggesting that this compound may enhance synaptic plasticity and reduce amyloid plaque formation .
Mechanism of Action
The mechanism of action of N3-Acetyl-N-[2-(4-chlorophenoxy)phenyl]-beta-alaninamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction and metabolic processes .
Comparison with Similar Compounds
Structure and Functional Groups :
Table 1: Structural and Functional Comparison
4-(4-Chlorophenoxy)aniline
Structure and Functional Groups :
- Features a chlorophenoxy group attached to an aniline (aromatic amine) .
- Key Differences : The target compound replaces the aniline’s amine with an acetylated beta-alaninamide, introducing hydrogen-bonding capacity and steric bulk.
Analytical Challenges :
- Similar to the target compound, 4-(4-chlorophenoxy)aniline exhibits complex ¹H NMR spectra due to overlapping aromatic proton signals and scalar couplings . This suggests that the target compound’s NMR analysis may require advanced techniques like 2D-COSY or HSQC for resolution.
Chlorinated Substrate Analogues
Examples: 2-amino-3-chlorobenzoic acid, 4-chlorophenol derivatives () . Functional Comparison:
- These compounds share chloro-substituted aromatic rings but lack the acetyl-beta-alaninamide moiety.
- Biological Relevance: Substrate analogues like 4-aminobenzamide are known enzyme inhibitors (e.g., PARP inhibitors) . The target compound’s amide group and chlorophenoxy substituent may similarly interact with biological targets, though specific activity data are unavailable.
Research Findings and Implications
- Synthetic Routes : The synthesis of 3-chloro-N-phenyl-phthalimide involves high-purity intermediates for polymer applications , suggesting that the target compound may require similar precision in its amide and acetyl group incorporation.
- Spectroscopic Analysis: The chlorophenoxy group’s electronic effects complicate NMR interpretation, as seen in 4-(4-chlorophenoxy)aniline . Computational modeling (e.g., DFT) could aid in assigning signals for the target compound.
- Biological Potential: Chlorinated aromatics in substrate analogues () highlight the role of halogen bonds in target binding . The target’s acetyl-beta-alaninamide may enhance pharmacokinetic properties compared to simpler chlorophenols.
Biological Activity
N~3~-Acetyl-N-[2-(4-chlorophenoxy)phenyl]-beta-alaninamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article discusses its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Synthesis
The compound this compound features a beta-alanine backbone with an acetyl and a chlorophenoxy substituent. The presence of the chlorophenoxy group is significant as it may enhance lipophilicity and biological activity.
Synthesis Route:
- Starting Materials : The synthesis typically begins with 4-chlorophenol.
- Reagents : Acetic anhydride is used for acetylation, and coupling agents may be employed to facilitate the formation of the amide bond with beta-alanine.
- Purification : The final product is purified using recrystallization techniques or chromatography.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens.
- Tested Pathogens :
- Staphylococcus aureus
- Escherichia coli
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Candida albicans
Results :
- The compound exhibited significant activity against Gram-positive bacteria, particularly S. aureus and MRSA, while showing moderate effectiveness against Gram-negative bacteria like E. coli and yeasts such as C. albicans .
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Escherichia coli | Moderate |
| Methicillin-resistant S. aureus | High |
| Candida albicans | Moderate |
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. It has been shown to interact with cannabinoid receptors, particularly CB2 receptors, which are implicated in mediating pain and inflammation.
Mechanism of Action :
- Binding to CB2 receptors may lead to a reduction in inflammatory mediators, thus alleviating pain associated with conditions such as arthritis and neuropathic pain .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Chlorophenoxy Group : Enhances lipophilicity and facilitates membrane permeability.
- Beta-Alanine Moiety : Contributes to binding affinity at biological targets.
Studies suggest that modifications to the phenyl ring or the beta-alanine moiety can significantly alter the compound's efficacy and selectivity .
Case Studies
-
Antimicrobial Efficacy Study :
A recent study demonstrated that derivatives of beta-alaninamides, including this compound, showed promising results against resistant strains of bacteria, indicating potential for development as a new class of antibiotics . -
Inflammation Model :
In an animal model of inflammatory pain, the compound significantly reduced pain responses compared to controls, supporting its potential use in treating chronic pain conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
